(Pentafluoroethyl)trimethylsilane

Catalog No.
S1487868
CAS No.
124898-13-1
M.F
C5H9F5Si
M. Wt
192.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pentafluoroethyl)trimethylsilane

CAS Number

124898-13-1

Product Name

(Pentafluoroethyl)trimethylsilane

IUPAC Name

trimethyl(1,1,2,2,2-pentafluoroethyl)silane

Molecular Formula

C5H9F5Si

Molecular Weight

192.2 g/mol

InChI

InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3

InChI Key

MTPVUVINMAGMJL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F

Synonyms

Trimethyl(pentafluoroethyl)-silane; (Pentafluoroethyl)trimethylsilane; Perfluoroethyl Trimethylsilane; Trimethyl(perfluoroethyl)silane

Canonical SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F

The exact mass of the compound Trimethylpentafluoroethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Pentafluoroethyl)trimethylsilane, CAS 124898-13-1, is a liquid organosilicon reagent used for the introduction of the pentafluoroethyl (C2F5) group into organic substrates. As a higher homolog of the widely used Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), it serves as a convenient source of the C2F5 nucleophile upon activation with a fluoride source or other suitable initiator. Its primary procurement value lies in providing a more thermally stable and handleable alternative to gaseous reagents or less stable organometallics for synthesizing molecules with tailored electronic and lipophilic properties relevant to pharmaceutical and agrochemical development.

Direct substitution of (pentafluoroethyl)trimethylsilane (TMSC2F5) with its lower homolog, (trifluoromethyl)trimethylsilane (TMSCF3), is often unviable due to significant differences in the resulting product's properties and the reagent's own reactivity profile. The C2F5 group imparts distinct steric bulk, lipophilicity, and electronic effects compared to the CF3 group, which is a critical design consideration in medicinal chemistry. Furthermore, alternative methods, such as generating the pentafluoroethyl anion from tetrafluoroethylene (TFE), require handling a toxic gas and often involve complex, multi-component catalytic systems that are less suited for direct, bench-scale synthesis. TMSC2F5 provides a more direct, handleable, and often more selective pathway to C2F5-substituted compounds compared to both its direct CF3 analog and gas-based synthesis routes.

Improved Handling and Process Safety: Higher Boiling Point vs. TMSCF3

(Pentafluoroethyl)trimethylsilane is a liquid with a boiling point of 70 °C, offering a significant handling and process safety advantage over its more volatile and widely used analog, (trifluoromethyl)trimethylsilane (TMSCF3), which has a boiling point of 54-55 °C.

Evidence DimensionBoiling Point
Target Compound Data70 °C
Comparator Or Baseline(Trifluoromethyl)trimethylsilane (TMSCF3): 54-55 °C
Quantified Difference15-16 °C higher boiling point
ConditionsStandard atmospheric pressure.

The higher boiling point reduces vapor pressure and flammability risk at ambient and slightly elevated temperatures, simplifying handling, storage, and reaction setup in both laboratory and scale-up environments.

Precursor Suitability: Enables Synthesis of Bioactive Heterocycles Not Readily Accessible with TMSCF3

In the synthesis of drug-like scaffolds, pentafluoroethyl-substituted compounds have demonstrated higher bioactivity and better lipophilicity than their trifluoromethylated analogues. For example, the angiotensin II receptor antagonist Dup 532, which contains a pentafluoroethylated imidazole ring, is a more effective antagonist than its nonfluorinated analogue Dup 753 when administered orally. (Pentafluoroethyl)trimethylsilane is a key reagent for accessing such structures, which cannot be made using TMSCF3.

Evidence DimensionBiological Activity Enhancement
Target Compound DataEnables synthesis of pentafluoroethylated compounds with demonstrated higher bioactivity and improved lipophilicity.
Comparator Or BaselineTrifluoromethylated analogues, which exhibit lower performance in specific cases like the Dup 532 antagonist.
Quantified DifferenceQualitatively described as "more effective" and having "higher bioactivity" in medicinal chemistry contexts.
ConditionsIn vivo oral administration for angiotensin II receptor antagonists.

For medicinal and agrochemical chemists, the choice of the C2F5 group over CF3 is a deliberate design strategy to optimize biological properties, making TMSC2F5 an essential, non-interchangeable procurement choice.

Selective Reactivity in Cross-Coupling Reactions

In fluoride-mediated, catalyst-free cross-coupling reactions with alkyl halides, both TMSCF3 and TMSC2F5 are effective. However, they deliver structurally distinct products. For instance, reacting 1-chloro-3-iodopropane with TMSC2F5 selectively yields 1-chloro-4,4,5,5,5-pentafluoropentane, while TMSCF3 yields 1-chloro-4,4,4-trifluorobutane. This demonstrates the reagent's utility in predictably synthesizing specific C2F5-containing building blocks where the CF3 analog would yield a different, non-target molecule.

Evidence DimensionReaction Product from 1-chloro-3-iodopropane
Target Compound Data1-chloro-4,4,5,5,5-pentafluoropentane
Comparator Or BaselineUsing TMSCF3 yields 1-chloro-4,4,4-trifluorobutane
Quantified DifferenceStructural difference of a -CF2- unit in the final product.
ConditionsFluoride-mediated cross-coupling in glyme or diethyl ether at -18°C to room temperature.

This predictable selectivity is critical for procurement in multi-step synthesis, ensuring that the correct carbon chain length and fluorine content are incorporated into the final product without ambiguity.

Synthesis of Advanced Pharmaceutical Intermediates

For the development of next-generation pharmaceuticals where the lipophilicity, metabolic stability, and binding affinity must be finely tuned. The C2F5 group offers a distinct electronic and steric profile compared to CF3, making this reagent the specific choice for synthesizing patented active pharmaceutical ingredients (APIs) like certain receptor antagonists.

Development of Novel Agrochemicals

In the design of herbicides, fungicides, and pesticides with improved potency and environmental profiles. The enhanced lipophilicity imparted by the pentafluoroethyl group can increase cell membrane permeability, making this reagent a strategic choice for creating more effective crop protection agents.

Creation of Specific Fluorinated Building Blocks

When a synthetic route requires the clean and selective introduction of a C2F5 group onto an alkyl chain via cross-coupling. Its predictable reactivity allows for the reliable production of key intermediates that are otherwise difficult to access, avoiding the mixture of products that might arise from less specific methods.

Materials Science and High-Voltage Electrolyte Formulation

As a precursor or additive in the development of fluorinated materials, such as polymers or coatings, where hydrophobicity and thermal stability are critical. While less common, its structural motifs are explored in additives for high-voltage lithium-ion battery electrolytes to improve solid electrolyte interphase (SEI) formation and overall performance.

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (45.45%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (27.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (18.18%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(Pentafluoroethyl)trimethylsilane

Dates

Last modified: 08-15-2023

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